4-Phenylpentan-2-ol

Catalog No.
S13128595
CAS No.
77614-49-4
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylpentan-2-ol

CAS Number

77614-49-4

Product Name

4-Phenylpentan-2-ol

IUPAC Name

4-phenylpentan-2-ol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3

InChI Key

LPZYYWRJFDZTJI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)C1=CC=CC=C1

4-Phenylpentan-2-ol is an organic compound with the molecular formula C11_{11}H16_{16}O. It consists of a pentane chain with a hydroxyl group (-OH) at the second carbon and a phenyl group attached to the fourth carbon. This structure imparts both aliphatic and aromatic characteristics to the compound, making it a secondary alcohol. Its stereochemistry is defined as (2S, 4R), indicating the specific spatial arrangement of its atoms, which can influence its chemical behavior and interactions in biological systems .

Typical of secondary alcohols:

  • Oxidation: It can be oxidized to form 4-phenylpentan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction involves the conversion of the hydroxyl group into a carbonyl group, resulting in a ketone.
  • Reduction: Conversely, it can be reduced to form 4-phenylpentan-2-one from 4-phenylpentan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including flavoring and fragrance industries.

4-Phenylpentan-2-ol can be synthesized through several methods:

  • Reduction of Ketones: One common method involves the reduction of 4-phenylpentan-2-one using sodium borohydride in an alcohol solvent. This method is straightforward and yields high purity products.
  • Aldol Condensation: Another approach is through aldol condensation reactions where appropriate aldehydes react under basic conditions followed by reduction. For instance, the reaction between benzaldehyde and propanal under basic conditions followed by hydrogenation could yield this compound.
  • Direct Synthesis from Phenols: Some synthetic routes involve starting from phenols or phenolic derivatives, followed by alkylation reactions to introduce the pentane chain.

4-Phenylpentan-2-ol finds applications in various fields:

  • Synthetic Intermediate: It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumery and cosmetics to impart floral or fruity scents.
  • Research Tool: As a reference compound, it can help validate analytical techniques in chromatography and spectroscopy due to its distinct chemical structure.

Several compounds share structural similarities with 4-phenylpentan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Methyl-4-phenylpentan-2-olC12_{12}H18_{18}O0.97
2,4-Dimethyl-4-phenylpentan-2-olC12_{12}H18_{18}O0.97
trans-3-(4-(tert-butyl)phenyl)cyclohexanolC14_{14}H22_{22}O0.97
cis-3-(4-(tert-butyl)phenyl)cyclohexanolC14_{14}H22_{22}O0.97
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanolC15_{15}H24_{24}O0.93

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types